![molecular formula C13H25ClN2O4 B2593013 Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl CAS No. 1958089-19-4](/img/structure/B2593013.png)
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl
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Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a tert-butyl group attached to an ethoxyethylcarbamate moiety. The presence of multiple ethoxy groups suggests solubility in polar solvents. The HCl salt form enhances water solubility .
Physical And Chemical Properties Analysis
Scientific Research Applications
Preparation and Transformation
- The compound is used as an intermediate in the preparation of other chemically active compounds. For instance, it serves as a precursor in the synthesis process, where its amino group is protected to facilitate further chemical reactions. This approach enables the formation of derivatives with potential applications in medicinal chemistry and materials science (Wu, 2011).
Synthetic Methodology Development
- Research has focused on establishing rapid and efficient synthetic methods for compounds containing the tert-butyl carbamate group. These methods are crucial for generating intermediates like tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which are important in the synthesis of biologically active molecules such as omisertinib (AZD9291), highlighting the compound's significance in drug development (Zhao et al., 2017).
Protective Group Chemistry
- Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl plays a role in protective group chemistry, aiding in the chemoselective transformation of amino groups. This application is crucial for the stepwise synthesis of complex organic molecules, demonstrating the compound's versatility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Application in Corrosion Inhibition
- Derivatives of tert-butyl carbamate have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application underscores the potential of tert-butyl carbamate derivatives in industrial applications, particularly in extending the lifespan of metal structures and components (Faydy et al., 2019).
Novel Glycoconjugate Synthesis
- The compound is instrumental in the field of glycoscience, where it is used to transform tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates. These reactions enable the production of unnatural glycopeptide building blocks, illustrating the compound's role in the synthesis of novel biomolecules (Henry & Lineswala, 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)15-9-7-11(17)5-4-10(16)6-8-14;/h4-9,14H2,1-3H3,(H,15,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYHTQIORLDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CCC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl |
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